molecular formula C12H10F3NO3 B13162165 ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No.: B13162165
M. Wt: 273.21 g/mol
InChI Key: GQWOXHZBTKOZME-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. The presence of the trifluoromethoxy group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms. This compound is used in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other indole derivatives that contain different substituents:

    Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    Ethyl 4-(methoxy)-1H-indole-2-carboxylate: Contains a methoxy group, which lacks the fluorine atoms.

    Ethyl 4-(chloro)-1H-indole-2-carboxylate: Contains a chloro group, which has different electronic and steric properties.

The uniqueness of this compound lies in the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C12H10F3NO3

Molecular Weight

273.21 g/mol

IUPAC Name

ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

InChI

InChI=1S/C12H10F3NO3/c1-2-18-11(17)9-6-7-8(16-9)4-3-5-10(7)19-12(13,14)15/h3-6,16H,2H2,1H3

InChI Key

GQWOXHZBTKOZME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F

Origin of Product

United States

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